molecular formula C17H15NO4S B3173801 methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 950269-98-4

methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B3173801
CAS No.: 950269-98-4
M. Wt: 329.4 g/mol
InChI Key: ZCAVMHKGRXMPFH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes or proteins .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of varying dosages of methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in animal models have not been extensively studied. Similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the 3-methyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiadiazine derivatives, which exhibit different pharmacological activities .

Scientific Research Applications

Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-18-16(17(19)22-2)15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)23(18,20)21/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVMHKGRXMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 3
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 4
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 5
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 6
methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

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